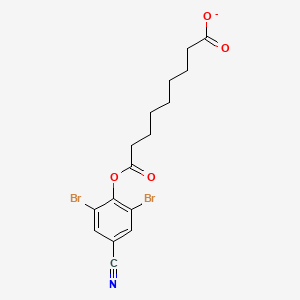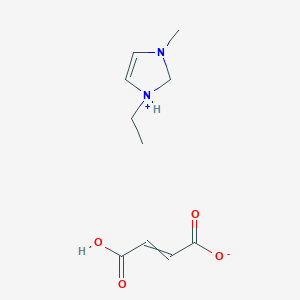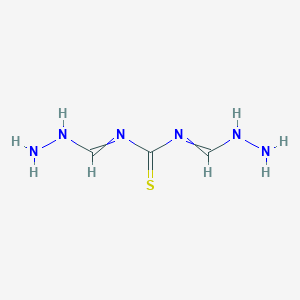
N,N'-Bis(hydrazinylmethylidene)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(hydrazinylmethylidene)thiourea is a compound of significant interest in the field of organic chemistry It is characterized by the presence of hydrazinylmethylidene groups attached to a central thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(hydrazinylmethylidene)thiourea typically involves the reaction of hydrazine derivatives with thiourea. One common method includes the condensation of hydrazine hydrate with thiourea under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(hydrazinylmethylidene)thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(hydrazinylmethylidene)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various hydrazine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(hydrazinylmethylidene)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N’-Bis(hydrazinylmethylidene)thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The hydrazinyl groups play a crucial role in these interactions, facilitating the formation of stable complexes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: A simpler analog with similar chemical properties but lacking the hydrazinyl groups.
N,N’-Bis(phenylmethylidene)thiourea: Another derivative with phenyl groups instead of hydrazinyl groups.
N,N’-Bis(alkylmethylidene)thiourea: Compounds with alkyl groups in place of hydrazinyl groups.
Uniqueness
N,N’-Bis(hydrazinylmethylidene)thiourea is unique due to the presence of hydrazinyl groups, which enhance its reactivity and potential for forming stable complexes. This makes it particularly valuable in applications requiring strong coordination properties and specific biological activities.
Eigenschaften
CAS-Nummer |
179681-83-5 |
|---|---|
Molekularformel |
C3H8N6S |
Molekulargewicht |
160.20 g/mol |
IUPAC-Name |
1,3-bis(hydrazinylmethylidene)thiourea |
InChI |
InChI=1S/C3H8N6S/c4-8-1-6-3(10)7-2-9-5/h1-2H,4-5H2,(H2,6,7,8,9,10) |
InChI-Schlüssel |
CFDOIIDYRMINMR-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NC(=S)N=CNN)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



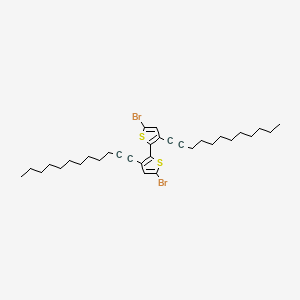
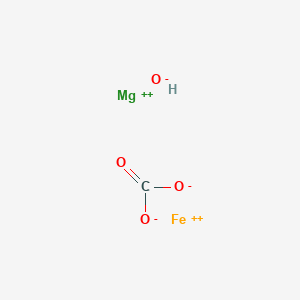
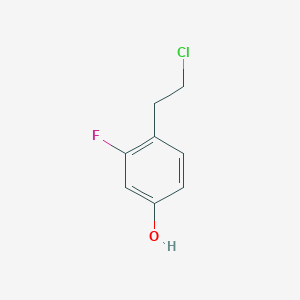
![3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)-](/img/structure/B12549025.png)
![Benzothiazolium, 3-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]-](/img/structure/B12549028.png)

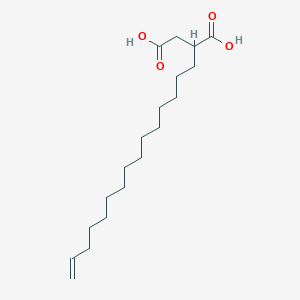
![Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate](/img/structure/B12549050.png)
![2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B12549051.png)
![2-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine](/img/structure/B12549056.png)
![(19E,21E,23E,25E,27E,29E,31E)-33-[3,5-dihydroxy-4-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B12549059.png)
